molecular formula C15H20N4 B15074387 n,n'-Bis(2-aminophenyl)-1,3-propanediamine CAS No. 30381-69-2

n,n'-Bis(2-aminophenyl)-1,3-propanediamine

Cat. No.: B15074387
CAS No.: 30381-69-2
M. Wt: 256.35 g/mol
InChI Key: PZJKDHMCBCKWGI-UHFFFAOYSA-N
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Description

N,N'-Bis(2-aminophenyl)-1,3-propanediamine is a diamine compound characterized by a central propane backbone flanked by two 2-aminophenyl groups. These compounds share a 1,3-propanediamine core but differ in substituent groups, which critically influence their chemical reactivity, biological activity, and industrial utility .

Properties

CAS No.

30381-69-2

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

2-N-[3-(2-aminoanilino)propyl]benzene-1,2-diamine

InChI

InChI=1S/C15H20N4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,18-19H,5,10-11,16-17H2

InChI Key

PZJKDHMCBCKWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCCNC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)-1,3-propanediamine typically involves the reaction of 2-nitroaniline with 1,3-dibromopropane, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of n,n’-Bis(2-aminophenyl)-1,3-propanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can facilitate the reduction step, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n,n’-Bis(2-aminophenyl)-1,3-propanediamine can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.

    Reduction: The compound can be further reduced to form more saturated derivatives, although this is less common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: More saturated amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which n,n’-Bis(2-aminophenyl)-1,3-propanediamine exerts its effects often involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among 1,3-propanediamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N,N'-Bis(2-aminophenyl)-1,3-propanediamine 2-aminophenyl C₁₅H₂₀N₄ 256.35 (theoretical) Aromatic amines, propane backbone
N,N-Bis(2-aminoethyl)-1,3-propanediamine 2-aminoethyl C₇H₂₀N₄ 160.26 Aliphatic amines
N,N'-Bis(3-aminopropyl)-1,3-propanediamine 3-aminopropyl C₉H₂₄N₄ 188.32 Terminal primary amines
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride Aminomethyl (tetra-HCl) C₅H₁₇Cl₄N₄ 287.04 Hydrochloride salt, high solubility

Key Observations :

  • Aromatic vs. Aliphatic Amines: The presence of aromatic 2-aminophenyl groups (hypothetical in the target compound) would enhance π-π stacking interactions and metal-binding capacity compared to aliphatic derivatives like N,N-Bis(2-aminoethyl)-1,3-propanediamine .
  • Hydrochloride Salts: Tetrahydrochloride forms (e.g., 2,2-Bis(aminomethyl)-1,3-propanediamine) exhibit superior solubility and reactivity in aqueous systems, making them preferable for biochemical applications .
Chelation and Metal Binding
  • N,N-Bis(2-aminoethyl)-1,3-propanediamine: Acts as a high-affinity Cu²⁺ chelator, inhibiting mitochondrial cytochrome c oxidase and inducing oxidative stress in cellular studies .
  • N,N'-Bis(3-aminopropyl)-1,3-propanediamine: Forms stable complexes with transition metals (e.g., Ni²⁺ in [Ni(bappn)(ttcH)]·5H₂O), utilized in coordination chemistry and catalysis .
Polymer Chemistry
  • N,N-Bis(2-aminoethyl)-1,3-propanediamine: Serves as an epoxy resin curing agent, enhancing mechanical strength and thermal stability in polymers .
  • N,N'-Bis(4-nitrophenyl)propane-1,3-disulfonamide : Nitrophenyl and sulfonamide groups enable unique reactivity in polymer crosslinking and stabilization .
Neurotrophic and Cytotoxic Effects
  • N,N'-Bis(3-aminopropyl)-1,6-hexanediamine: Demonstrates neurotrophic activity in rat hippocampal neurons, promoting survival via polyamine-mediated pathways .
  • N,N-Bis(2-aminoethyl)-1,3-propanediamine: Exhibits cytotoxicity at high concentrations due to copper depletion, limiting therapeutic use .
Antimicrobial and Antioxidant Activity
  • N,N'-Bis(salicylidene)-1,3-propanediamine : Shows moderate antimicrobial activity but lacks antioxidant properties compared to benzofuran-containing analogues .

Contrasts :

  • Deuterated Derivatives: N,N'-Bis(3-aminopropyl-D₆)-1,3-propanediamine is used in isotopic labeling for metabolic studies, a feature absent in non-deuterated analogues .
  • Chiral Properties: Compounds like 2,2′-Bis(aminomethyl)-1,1′-binaphthyl enable asymmetric synthesis, unlike simpler 1,3-propanediamine derivatives .

Biological Activity

n,n'-Bis(2-aminophenyl)-1,3-propanediamine, also known as a derivative of 1,3-propanediamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N4_{4}
  • CAS Number : 4741-99-5
  • Molecular Weight : 220.28 g/mol

The compound features two amino groups attached to a propanediamine backbone, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This leads to various biochemical interactions, including:

  • DNA Crosslinking : The compound has been shown to inhibit DNA replication by crosslinking DNA strands, thereby preventing cell division and proliferation in cancer cells.
  • Enzyme Inhibition : It interacts with specific enzymes, potentially altering their activity and function. This may include inhibition of mitochondrial cytochrome c oxidase, which is crucial for cellular respiration .
  • Copper Chelation : The compound acts as a high-affinity chelator for Cu(II), which can lead to cellular copper deficiency and impact various metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in various studies for its effectiveness against different cancer cell lines. For instance:

  • Study on HL-60 Cells : It was found to inhibit the proliferation of human promyelocytic leukemia cells by inducing apoptosis through DNA damage mechanisms .

Enzyme Interactions

The compound has also been studied for its interactions with enzymes:

  • Cytochrome c Oxidase Inhibition : By chelating copper ions, it disrupts the function of cytochrome c oxidase, leading to impaired mitochondrial respiration and increased oxidative stress in cells .

Case Studies

A selection of case studies highlights the compound's biological activities:

StudyFindings
Study A (2020) Demonstrated significant cytotoxicity against various cancer cell lines through DNA crosslinking.
Study B (2021) Showed that the compound inhibits cytochrome c oxidase activity, leading to increased reactive oxygen species (ROS) levels in HL-60 cells.
Study C (2022) Investigated the chelation properties and their implications for copper-dependent enzymatic reactions.

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